molecular formula C14H10ClIN2O3 B5066165 2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide

2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B5066165
M. Wt: 416.60 g/mol
InChI Key: NBRAYUFRISSVFZ-UHFFFAOYSA-N
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Description

“2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide” is an organic compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has chloro and iodo substituents, as well as a 4-methyl-2-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the chloro and iodo substituents on the benzene ring, and the 4-methyl-2-nitrophenyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogen substituents and the nitro group could influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug action. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

properties

IUPAC Name

2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(16)3-4-11(10)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRAYUFRISSVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6113278

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